molecular formula C22H21N3O B2452758 (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one CAS No. 2035036-86-1

(E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2452758
CAS No.: 2035036-86-1
M. Wt: 343.43
InChI Key: HBWLMIVNTLWQKE-VAWYXSNFSA-N
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Description

(E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H19N3O\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}

This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of pyrazole derivatives against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values ranging from 2.13 µM to 4.46 µM, indicating potent activity against these cancer types while showing minimal toxicity to normal cells (HEK-293T) .
  • Mechanism of Action :
    • The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Molecular docking studies revealed that these compounds bind effectively to the colchicine-binding site of tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary studies indicate promising results in animal models, showing reduced tumor growth rates and improved survival rates compared to control groups.

Data Tables

The following table summarizes key findings regarding the biological activity of related pyrazole compounds:

Compound NameCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-72.13Tubulin polymerization inhibition
Compound BSiHa3.60Apoptosis induction
Compound CPC-34.46Cell cycle arrest

Properties

IUPAC Name

(E)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-24-14-19(13-23-24)21-16-25(15-18-9-5-6-10-20(18)21)22(26)12-11-17-7-3-2-4-8-17/h2-14,21H,15-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLMIVNTLWQKE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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